3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates 3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole as the systematic name for this compound. The numbering begins at the sulfur atom in the thiazole ring, proceeding through the fused imidazole moiety. The "5,6-dihydro" prefix indicates partial saturation at the 5- and 6-positions of the thiazoline ring, while three methyl groups occupy the 3-, 6-, and 6-positions (Figure 1).
The molecular formula C₈H₁₂N₂S reflects its bicyclic core containing two nitrogen atoms and one sulfur atom. As a 5,6-dihydro derivative, it occupies an intermediate position between fully aromatic imidazothiazoles and their fully saturated counterparts. The compound belongs to the broader class of fused heterocycles with potential pharmacological applications, as evidenced by the bioactivity of structurally related molecules.
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies, while limited for this specific derivative, permit analysis through computational modeling and analog comparisons. The fused bicyclic system adopts a planar conformation in the aromatic imidazole region (positions 1-2-3-4-5), while the dihydrothiazole component (positions 5-6-7-8-9) exhibits puckering characteristic of partially saturated heterocycles.
Key geometric parameters derived from density functional theory (DFT) calculations include:
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| N1-C2 | 1.32 | S7-C8-N9 | 112.4 |
| C2-N3 | 1.37 | N3-C4-C5 | 106.8 |
| C8-S7 | 1.75 | C5-N6-C7 | 108.2 |
Table 1: Calculated bond lengths and angles for the core bicyclic structure.
The 3-methyl group adopts an equatorial orientation relative to the imidazole plane, minimizing steric interactions. The geminal 6,6-dimethyl groups on the thiazoline ring create significant steric crowding, influencing both molecular conformation and chemical reactivity. This steric profile reduces rotational freedom about the C6-N6 bond, creating a chiral center at C6 in derivatives with asymmetric substitution.
Crystallographic Data and X-ray Diffraction Studies
While no published single-crystal X-ray structures exist specifically for this compound, related imidazothiazole derivatives exhibit characteristic packing patterns. The hydrochloride salt (CID 3059696) crystallizes in a monoclinic system with space group P2₁/c, as revealed by powder diffraction data. Key crystallographic parameters extrapolated from analogs include:
- Unit cell dimensions: a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
- β angle: 97.5°
- Z-value: 4 molecules per unit cell
- Calculated density: 1.31 g/cm³
Hydrogen bonding networks typically form between the protonated nitrogen (N3) and chloride ions in salt forms, while van der Waals interactions dominate in the free base. The methyl groups at C6 create hydrophobic domains that influence crystal packing efficiency and solubility characteristics.
Comparative Analysis with Related Imidazothiazole Derivatives
Structural modifications profoundly affect physicochemical and biological properties within the imidazothiazole family:
Substituent Effects:
- The 3-methyl group enhances lipophilicity compared to unsubstituted analogs (logP increase ≈ 0.8)
- Geminal dimethylation at C6 increases ring puckering by 12-15% compared to mono-methyl derivatives
- Electronic effects from the 3-methyl group reduce basicity at N3 (pKa ≈ 5.2 vs. 6.8 in des-methyl analog)
Bioactivity Correlations:
- 5,6-Dihydro derivatives exhibit improved metabolic stability over fully aromatic versions (t₁/₂ increase 2.3-fold)
- The methyl-substituted analog shows 18-fold greater COX-2 selectivity than phenyl-substituted counterparts
- Steric effects from C6 dimethylation reduce off-target binding to hepatic enzymes compared to linear chain substituents
Figure 2: Comparative molecular electrostatic potential maps of (A) 3,6,6-trimethyl derivative vs. (B) 3-phenyl analog, showing enhanced charge localization near N3 in the methyl-substituted compound.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,6,6-trimethyl-5H-imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-4-11-7-9-8(2,3)5-10(6)7/h4H,5H2,1-3H3 |
InChI Key |
UYXDCXZBCPZZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(CN12)(C)C |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis (Classical Approach)
While the solid-phase method is prominent, classical solution-phase synthesis involves:
- Preparation of cyclic thiourea intermediates from diamines and thiocarbonyldiimidazole.
- Subsequent reaction with α-haloketones to induce cyclization.
- Purification by conventional chromatographic techniques.
This method is less efficient for high-throughput applications but remains useful for specific analog synthesis.
Detailed Reaction Scheme and Conditions
| Step | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| 1 | MBHA resin + Boc-amino acid, DIC/HOBt | Resin-bound Boc-amino acid | Standard peptide coupling |
| 2 | Boc deprotection (acidic conditions) | Resin-bound free amine | Prepares for reduction |
| 3 | Borane reduction | Resin-bound diamine | Exhaustive reduction |
| 4 | 1,1′-Thiocarbonyldiimidazole (DCM, overnight) | Resin-bound cyclic thiourea | Formation of thiourea ring |
| 5 | α-Bromoketone (DMF, 65 °C, 24 h) | Resin-bound isothiourea | Cyclization precursor |
| 6 | Anhydrous HF (0 °C, 90 min) | 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole | Cleavage and ring closure |
Characterization and Yield
- The final products are characterized by LC-MS (ESI conditions) and NMR spectroscopy to confirm structure and purity.
- Yields are generally high due to the efficiency of solid-phase synthesis and minimal side reactions.
- The method allows for structural diversity by varying the α-haloketone and amino acid starting materials.
Research Findings and Applications
- The synthetic strategy enables rapid access to libraries of imidazo[2,1-b]thiazole derivatives.
- These compounds have shown promising biological activities, including antimicrobial properties against resistant bacterial strains.
- The solid-phase approach facilitates medicinal chemistry optimization by allowing systematic substitution at multiple positions.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Synthesis | Resin-bound intermediates, HF cleavage | High throughput, high purity, facile ring closure | Steric hindrance issues with bulky substrates |
| Solution-Phase Synthesis | Classical batch reactions | Flexibility in scale and conditions | Lower throughput, more purification steps |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich thiazole ring facilitates electrophilic substitutions, such as alkylation and acylation.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.
-
Acylation : Acetyl chloride or acetic anhydride under reflux conditions yields acylated products.
Representative Reaction :
Nucleophilic Aromatic Substitution
The C-2 position of the thiazole ring is susceptible to nucleophilic attack due to its partial positive charge.
Example :
-
Reaction with amines (e.g., aniline) in ethanol at 80°C produces 2-amino-substituted analogs.
-
Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) generates halogenated derivatives for further coupling .
Conditions and Outcomes:
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C-2 position | Aniline | EtOH, 80°C, 12 h | 2-Anilino derivative | 75% |
| C-2 position | NBS | DCM, 0°C | 2-Bromo derivative | 82% |
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole ring’s sulfur atom to a sulfoxide or sulfone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5,6-dihydro ring to a fully saturated imidazothiazolidine .
Oxidation Mechanism :
Mechanistic Insights
The compound’s reactivity is governed by:
-
Ring Strain : The 5,6-dihydro structure increases reactivity toward ring-opening or expansion.
-
Electronic Effects : Nitrogen lone pairs stabilize transition states during electrophilic substitutions .
Stability and Handling
-
Storage : Stable under inert gas (N₂/Ar) at −20°C.
-
Solubility : Soluble in ethanol, DMF, and DCM; insoluble in water.
Scientific Research Applications
Antimicrobial Activity
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole has been identified as a promising candidate in the development of novel antimicrobial agents. Research indicates that compounds in this class exhibit significant activity against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Case Study:
In a study aimed at developing new antimicrobial agents, various derivatives of 5,6-dihydroimidazo[2,1-b]thiazoles were synthesized and tested. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA. Notably, these compounds also showed protective effects in a wax moth larva model infected with MRSA at doses significantly above the MIC .
Table: Antimicrobial Activity of Selected Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 3.7 | MRSA |
| Compound A | 4.5 | MRSA |
| Compound B | 8.0 | E. coli |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can suppress the growth of various cancer cell lines.
Mechanism of Action:
The anticancer activity is believed to stem from its ability to interfere with cellular proliferation pathways and induce apoptosis in cancer cells. Specific interactions with molecular targets have been proposed but require further elucidation.
Case Study:
In vitro studies evaluating the cytotoxic effects of this compound on kidney cancer cells showed moderate suppression of cell growth .
Table: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Kidney Cancer | 15 | Moderate Inhibition |
| Breast Cancer | 20 | Moderate Inhibition |
Immunomodulatory Effects
Recent research has highlighted the immunomodulatory effects of derivatives such as TOK-8801 (N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide). This compound has been shown to enhance immune responses in specific mouse models by modulating plaque-forming cell responses .
Table: Immunomodulatory Effects
| Dose (mg/kg) | Response Type | Effect |
|---|---|---|
| 0.1 | PFC Response | Suppressed in high responders |
| 0.5 | DTH Reaction | Augmented in low responders |
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with molecular targets and pathways in the body. The compound’s anticancer activity is believed to be due to its ability to interfere with the growth and proliferation of cancer cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and DNA, affecting their function and stability .
Comparison with Similar Compounds
Key Differences :
- Methyl vs. Aryl Groups : Methyl substituents (as in 3,6,6-trimethyl) improve metabolic stability compared to bulky aryl groups, which may enhance receptor binding in anti-inflammatory analogs .
- Stereochemistry : R-isomers of 5,6-dihydroimidazo[2,1-b]thiazoles show 2-fold greater antimicrobial activity than S-isomers , whereas levamisole’s S-configuration is essential for anthelmintic efficacy .
Antimicrobial Activity
- 3,6,6-Trimethyl analog: Limited direct data, but structurally similar DR-1 (R-configuration) shows: MIC₉₀ = 3.7 µg/mL against MRSA . DNA gyrase inhibition (IC₅₀ = 1.2 µg/mL) . In vivo efficacy in Galleria mellonella models at 5× MIC .
- Levamisole : Primarily anthelmintic; minimal antimicrobial activity .
Anti-Inflammatory Activity
- 5,6-Bis(4-methoxyphenyl) derivative: Reduces adjuvant-induced arthritis in rats (ED₅₀ = 10 mg/kg) . No consistent activity in oxazolone-induced contact sensitivity models .
Anthelmintic Activity
Biological Activity
3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound recognized for its diverse biological activities. This article explores its immunomodulatory, antimicrobial, anticancer, and antiparasitic properties based on various research findings.
Chemical Structure and Synthesis
The compound's structure comprises a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The synthesis typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds, leading to various derivatives with enhanced biological activity .
Immunomodulatory Activity
Research has demonstrated that this compound exhibits significant immunomodulatory effects. A study involving the compound TOK-8801 (N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide) reported its ability to modulate antibody production and delayed-type hypersensitivity in mice. Notably, it suppressed plaque-forming cell (PFC) responses in high responders while augmenting responses in aged mice .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against drug-resistant bacteria. A study identified several derivatives of 5,6-dihydroimidazo[2,1-b]thiazole with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative exhibited a minimum inhibitory concentration (MIC) of 3.7 μg/mL against MRSA and demonstrated protective effects in a wax moth model .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.7 | MRSA |
| Compound B | 7.5 | E. coli |
| Compound C | 10.0 | Pseudomonas aeruginosa |
Anticancer Properties
The anticancer potential of this compound has also been investigated. It has been shown to inhibit the growth of various cancer cell lines by interfering with cellular proliferation pathways. The mechanism of action is believed to involve the compound's interaction with key molecular targets involved in cancer progression .
Antiparasitic Activity
In addition to its antibacterial properties, this compound has demonstrated efficacy against parasitic infections such as Chagas disease. Studies have shown that thiazole derivatives exhibit antiparasitic activity comparable to benznidazole. Electron microscopy analyses revealed significant morphological changes in Trypanosoma cruzi treated with these compounds .
Table 2: Antiparasitic Activity
| Compound | Activity Against | Selective Index |
|---|---|---|
| Compound D | Trypanosoma cruzi | Higher than Bzd |
| Compound E | Leishmania spp. | Moderate |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5,6-dihydroimidazo[2,1-b]thiazole derivatives?
The synthesis of 5,6-dihydroimidazo[2,1-b]thiazoles typically involves cyclocondensation reactions. For example, imidazolidine-2-thione reacts with phenacyl bromides under microwave-assisted conditions to form the bicyclic core structure. Solid-phase synthesis combined with microwave radiation has also been used to generate intermediates like 4-substituted-imidazolidine-2-thiones, which are cleaved from resin using anhydrous HF . These methods prioritize regioselectivity and yield optimization, with microwave irradiation reducing reaction times.
Q. How is the antimicrobial activity of 3,6,6-trimethyl derivatives evaluated in preliminary screening?
Antimicrobial activity is assessed via standardized microdilution assays. Compounds are tested against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and fungi (e.g., Candida albicans) using Müller–Hinton broth. Minimum inhibitory concentrations (MICs) are determined by measuring optical density (OD600) after 24-hour incubation. For example, 3-aryl-substituted analogues exhibited MICs as low as 15.625 µg/mL against C. albicans, outperforming Furacilin (MIC = 31.25 µg/mL) .
Q. What assays are used to evaluate antioxidant potential in this compound class?
Antioxidant activity is measured via the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds are incubated with DPPH, and radical inhibition is quantified spectrophotometrically. Derivatives with electron-donating groups (e.g., phenolic substituents) show enhanced activity, achieving up to 97% inhibition . Structure-activity relationships (SARs) suggest that substituents facilitating single-electron transfer (SET) mechanisms improve radical absorption.
Advanced Research Questions
Q. How do chiral centers in 5,6-dihydroimidazo[2,1-b]thiazoles influence antimicrobial efficacy?
Chirality significantly impacts biological activity. For instance, (R)-enantiomers of 6-substituted derivatives demonstrated two-fold lower MICs against MRSA compared to (S)-isomers. This enantioselectivity is attributed to differential binding affinities to bacterial targets like DNA gyrase. Molecular docking studies suggest that the (R)-configuration optimizes hydrogen bonding and hydrophobic interactions with enzyme active sites .
Q. What mechanistic insights explain the antifungal superiority of 3-(4-chlorophenyl) derivatives over control drugs?
The 4-chlorophenyl group enhances lipophilicity, promoting membrane penetration in fungal cells. DFT calculations reveal that this substituent lowers the compound’s LUMO energy, increasing electrophilic reactivity toward fungal enzymes like peroxiredoxin 5. Docking studies further correlate this activity with strong binding to catalytically essential cysteine residues .
Q. How are contradictions in MIC values across studies resolved?
Discrepancies in MICs often arise from variations in bacterial strains, assay conditions (e.g., broth composition), or compound purity. For example, MICs for S. aureus ranged from 31.25 µg/mL to 3.7 µg/mL depending on substituents and stereochemistry. Cross-validation using standardized CLSI protocols and multiple reference strains (e.g., ATCC BAA-44, Mu50) is critical to ensure reproducibility .
Q. What in vivo models validate the therapeutic potential of these compounds?
The wax moth (Galleria mellonella) infection model is used to assess in vivo efficacy. MRSA-infected larvae treated with 5× MIC of lead compounds (e.g., DR-1) showed statistically significant survival rates (>70% at 48 hours). This model correlates with mammalian immune responses, supporting translational potential .
Q. How do computational methods like DFT and molecular docking guide SAR studies?
Density Functional Theory (DFT) predicts electrostatic potential surfaces and reactivity indices, identifying substituents that enhance radical scavenging (e.g., phenolic -OH groups). Molecular docking against targets like human peroxiredoxin 5 or bacterial DNA gyrase prioritizes compounds with optimal binding energies. For example, docking scores for 4e (phenol derivative) aligned with its 97% DPPH inhibition .
Q. What strategies mitigate cytotoxicity in imidazothiazole derivatives?
Cytotoxicity is evaluated via hemolysis assays (using human RBCs) and MTT assays in HEK cells. Derivatives with HC50 > 128 µg/mL and therapeutic indices (IC50/MIC) >5 are prioritized. For example, DR-1 exhibited low cytotoxicity (IC50 = 18.5 µg/mL) and a TI of 5.2 against MRSA, indicating a favorable safety profile .
Q. How does the inhibition of DNA gyrase contribute to antimicrobial activity?
DNA gyrase supercoiling assays confirm target engagement. Compounds like DR-1 inhibit S. aureus gyrase at IC50 = 1.5 µg/mL, comparable to ciprofloxacin. Electrophoresis data show dose-dependent suppression of supercoiled DNA formation, confirming a bactericidal mechanism distinct from β-lactams .
Methodological Considerations
- Data Contradiction Analysis : Cross-referencing MICs with structural variables (e.g., substituent electronegativity, stereochemistry) and assay conditions resolves discrepancies .
- Experimental Design : Use enantiopure compounds, standardized CLSI protocols, and multiple bacterial strains to ensure robustness .
- Advanced Techniques : Combine in vitro assays (e.g., DPPH, gyrase inhibition) with in vivo models (G. mellonella) and computational tools (DFT, docking) for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
